5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H19N3S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine is 309.12996879 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical (NLO) Applications
A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlights the significant role of the pyrimidine ring and its derivatives in nonlinear optics. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, certain derivatives exhibited promising NLO properties, suggesting their utility in optoelectronic applications. The NLO activity of these derivatives, due to their enhanced electronic properties, is recommended for high-tech applications in the NLO field (Hussain et al., 2020).
Antimicrobial Applications
Research on the regioselective synthesis of novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton revealed that these compounds, especially those with a N-piperidinylmethyl moiety, displayed considerable in vitro antibacterial and antifungal activities. This positions them as potential candidates for developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).
Anticancer Applications
Another area of application involves the synthesis and cytotoxic evaluation of novel benzimidazole fused condensed thienopyrimidines derivatives. These compounds have demonstrated significant anticancer properties, acting as tyrosine kinase inhibitors similar to current anticancer agents. The thieno[2,3-d]pyrimidine ring system, as a bioisostere of the quinazoline moiety, has shown broad bioactivities, including antitumor effects. This underscores the potential of these derivatives in cancer therapy, highlighting their role in inhibiting mechanisms involved in cellular division and tumor growth (Kaliraj & Kathiravan, 2020).
Mechanism of Action
These compounds are designed as potential inhibitors of PDE4 . They show promising PDE4B inhibitory properties and one of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α . They are also identified as representatives of colchicine-binding site inhibitors (CBSIs) with potent antiproliferative activity .
Future Directions
Thieno[2,3-d]pyrimidines, including “5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine”, have shown promising results as potential inhibitors of PDE4 and CBSIs . Future research could focus on further optimizing these compounds, studying their pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating various conditions.
Properties
IUPAC Name |
5-(4-methylphenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-5-7-14(8-6-13)15-11-22-18-16(15)17(19-12-20-18)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOCTUKGZBQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189922 |
Source
|
Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449190-87-8 |
Source
|
Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449190-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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